

Adipate Esters: A Non-Toxic Alternative to Phthalates in Medical and Research Applications

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Compound of Interest

Compound Name: Adipate(1-)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive use of phthalate esters as plasticizers, particularly in polyvinyl chloride (PVC) applications, has raised significant health concerns due to their classification as endocrine-disrupting chemicals (EDCs). For researchers, scientists, and drug development professionals, the integrity of experimental models and the safety of medical devices are paramount. Adipate esters have emerged as a leading class of non-toxic alternatives, offering comparable performance with a significantly improved safety profile. This technical guide provides a comprehensive overview of adipate esters, their properties, toxicological advantages over phthalates, and the experimental methodologies used in their evaluation.

Introduction: The Need for Phthalate Alternatives

Phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), are not chemically bound to the polymer matrix and can leach into the surrounding environment.^[1] This migration is a critical issue in laboratory settings, where leached phthalates can contaminate experiments, and in medical applications, where patients can be directly exposed. The primary concern surrounding phthalates is their ability to interfere with the endocrine system, potentially leading to reproductive and developmental toxicities.^[2] Adipate esters, derived from adipic acid, offer a safer alternative due to their different chemical structure and metabolic pathways, which result in lower toxicity.

Comparative Properties of Adipate and Phthalate Esters

The selection of a plasticizer depends on its physical and chemical properties and its effect on the final polymer product. Adipate esters exhibit properties that make them suitable replacements for phthalates in many applications, particularly in flexible PVC.

Physicochemical Properties

Adipate esters generally have lower molecular weights and densities compared to their phthalate counterparts with similar alcohol chains. This can influence their processing characteristics and compatibility with polymers.

Property	Adipate Esters	Phthalate Esters
DEHA	DOA	
Chemical Name	Di(2-ethylhexyl) adipate	Dioctyl adipate
CAS Number	103-23-1	123-79-5
Molecular Formula	C ₂₂ H ₄₂ O ₄	C ₂₂ H ₄₂ O ₄
Molecular Weight (g/mol)	370.58	370.58
Boiling Point (°C)	417	~230 at 5 mmHg
Melting Point (°C)	-67.8	-50
Density (g/cm ³ at 20°C)	0.922	0.927
Water Solubility	Very slightly soluble	Insoluble
log P (Octanol/Water)	8.1	~6.3

Note: Data compiled from various sources.[\[3\]](#)

Mechanical Properties of Plasticized PVC

The primary function of a plasticizer is to increase the flexibility of a polymer. The mechanical properties of PVC plasticized with adipates are comparable to those with phthalates,

demonstrating their suitability as replacements.

Plasticizer (50 phr)	Tensile Strength (MPa)	Elongation at Break (%)	100% Modulus (MPa)	Shore A Hardness
DEHA (Dioctyl Adipate)	~20-25	~250-350	~9-13	~80-90
DEHP (Dioctyl Phthalate)	~20-28	~250-400	~10-15	~85-95
DINP (Diisononyl Phthalate)	~22-26	~300-380	~10-14	~88-92

Note: Phr denotes parts per hundred parts of resin. Values are approximate and can vary based on the specific formulation and processing conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Toxicological Profile: Adipates vs. Phthalates

The key driver for replacing phthalates is their adverse health effects. Adipate esters have a more favorable toxicological profile.

Acute and Chronic Toxicity

Adipate esters generally exhibit very low acute toxicity. Chronic toxicity studies have also shown them to be safer than phthalates.

Plasticizer	Oral LD50 (rat, mg/kg)	NOAEL (mg/kg/day) - Reproductive/Developmental
DEHA	>9,100	~200 (Reproductive)
DINP	>5,000	15 (Liver/Kidney)
DEHP	~30,000	5 (Reproductive)
DBP	~8,000	52 (LOAEL - Reproductive)
BBP	~2,330	171 (LOAEL - Reproductive)

Note: NOAEL (No-Observed-Adverse-Effect-Level), LOAEL (Lowest-Observed-Adverse-Effect-Level). Data compiled from various sources.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Endocrine Disruption Mechanisms of Phthalates

Phthalates are known to interfere with the endocrine system, primarily by acting on nuclear receptors. They can mimic or block the action of natural hormones, such as estrogen and androgens, and can also interfere with hormone synthesis.[\[11\]](#)

Certain phthalates and their metabolites can bind to estrogen receptors (ER α and ER β), leading to the transactivation of estrogen-responsive genes. This can disrupt normal estrogen signaling and has been linked to adverse effects on the reproductive system.[\[12\]](#)

Phthalate Disruption of Estrogen Receptor Signaling

Phthalates can also interfere with the thyroid hormone system. This can occur at multiple levels, including hormone synthesis, transport, and metabolism.

Thyroid Hormone Synthesis and Potential Phthalate Disruption

Migration of Plasticizers

The migration of plasticizers from a polymer matrix is a key factor in exposure and potential toxicity. Adipate esters, while still able to migrate, often show different migration profiles compared to phthalates. Migration is dependent on factors such as the type of plasticizer, its concentration, temperature, and the nature of the contacting medium.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Plasticizer	Migration into Olive Oil ($\mu\text{g}/\text{cm}^2$)	Migration into 10% Ethanol ($\mu\text{g}/\text{cm}^2$)
DEHA	High	Low
DEHP	High	Low
DBP	Moderate	Moderate

Note: Migration levels are highly dependent on test conditions (time, temperature). Generally, migration into fatty food simulants like olive oil is higher for lipophilic plasticizers like DEHA and DEHP.[\[13\]](#)[\[14\]](#)[\[16\]](#)

Experimental Protocols

Standardized experimental protocols are essential for the evaluation and comparison of plasticizers.

Synthesis of Di(2-ethylhexyl) Adipate (DEHA)

This protocol describes a general laboratory-scale synthesis of DEHA via direct esterification.

Workflow for the Synthesis of DEHA

Methodology:

- **Reactant Charging:** A round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus is charged with adipic acid, a slight excess of 2-ethylhexanol (e.g., 2.2 molar equivalents), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid. [\[3\]](#)[\[17\]](#)
- **Reaction:** The mixture is heated to 140-160°C with continuous stirring. The water produced during the esterification is collected in the Dean-Stark trap.
- **Monitoring:** The reaction progress is monitored by periodically taking samples and determining the acid number. The reaction is considered complete when the acid number is very low.
- **Work-up:** After cooling, the reaction mixture is neutralized with an aqueous solution of sodium carbonate to remove the acid catalyst. It is then washed with brine to remove any remaining salts.
- **Purification:** The organic layer is dried over an anhydrous drying agent like magnesium sulfate. The excess 2-ethylhexanol is removed by vacuum distillation, followed by distillation of the DEHA product under high vacuum. [\[17\]](#)
- **Characterization:** The final product is characterized by techniques such as FTIR and NMR spectroscopy to confirm its identity and purity.

Evaluation of Plasticizer Migration (ASTM D1239)

This protocol is based on the ASTM D1239 standard test method for determining the resistance of plastic films to extraction by chemicals.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- **Specimen Preparation:** Prepare square specimens of the plasticized PVC film (e.g., 50 mm x 50 mm).
- **Initial Weighing:** Accurately weigh each specimen to the nearest 0.1 mg.
- **Immersion:** Place each specimen in a separate container with a specified volume of the test liquid (e.g., olive oil for fatty food simulation, ethanol/water mixtures for aqueous food simulation). Ensure the specimen is fully submerged.[\[20\]](#)
- **Incubation:** Seal the containers and incubate at a specified temperature and duration (e.g., 24 hours at 40°C).
- **Final Weighing:** After incubation, remove the specimens, gently wipe them dry with a soft cloth, and reweigh them.
- **Calculation:** The percentage of weight loss is calculated as follows: $\text{Weight Loss (\%)} = \frac{[(\text{Initial Weight} - \text{Final Weight}) / \text{Initial Weight}] \times 100$

In Vitro Assay for Estrogenic Activity (OECD 455)

The OECD Test Guideline 455 describes a stably transfected human estrogen receptor-alpha (hER α) transactivation assay to detect estrogenic agonist activity of chemicals.[\[21\]](#)[\[22\]](#)

Methodology:

- **Cell Culture:** Culture a suitable cell line (e.g., HeLa-9903 or BG1Luc-4E2) that contains the hER α and a luciferase reporter gene under controlled conditions.
- **Exposure:** Plate the cells in a multi-well plate and expose them to a range of concentrations of the test substance (e.g., adipate ester or phthalate). Include a positive control (e.g., 17 β -estradiol) and a negative control (solvent).

- Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene activation.
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Compare the luciferase activity in the test substance-treated wells to the controls. A significant increase in luciferase activity indicates estrogenic agonist activity.

Conclusion

Adipate esters present a viable and safer alternative to phthalate plasticizers for a wide range of applications, which is of particular importance to the research, scientific, and drug development communities. Their favorable toxicological profile, especially the lack of significant endocrine-disrupting activity, mitigates risks of experimental interference and adverse health effects. While their performance properties are comparable to phthalates, it is crucial to select the appropriate adipate ester and formulation for each specific application. The continued development and adoption of these non-toxic alternatives are essential for ensuring the safety and integrity of scientific research and medical products.

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